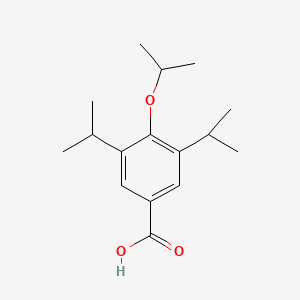
4-Isopropoxy-3,5-diisopropylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C16H24O3. It is known for its unique structure, which includes an isopropoxy group and two isopropyl groups attached to a benzoic acid core. This compound is often used as a reference standard in pharmaceutical research and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution. The reaction proceeds through the formation of 3,5-dimethoxybenzoic acid, which is then alkylated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropoxy-3,5-diisopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-3,5-diisopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-3,5-diisopropylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diisopropyl-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an isopropoxy group.
4-Hydroxy-3,5-diisopropylbenzoic acid: Another closely related compound with a hydroxyl group.
Uniqueness
This compound is unique due to its specific isopropoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C16H24O3 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
3,5-di(propan-2-yl)-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-9(2)13-7-12(16(17)18)8-14(10(3)4)15(13)19-11(5)6/h7-11H,1-6H3,(H,17,18) |
InChI-Schlüssel |
DUKKPTUBNBVVTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1OC(C)C)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















